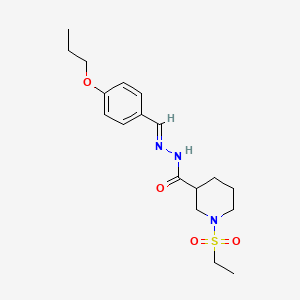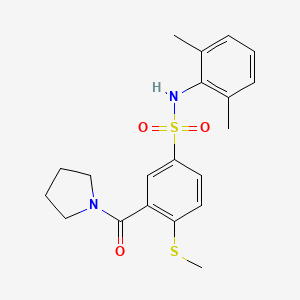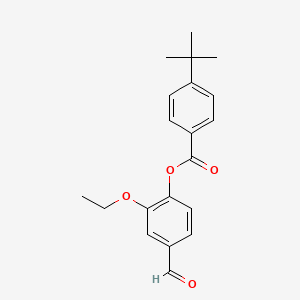![molecular formula C15H22N2O3 B4774874 N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B4774874.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide
Descripción general
Descripción
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide, also known as MMMP, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its potential therapeutic properties. MMMP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide is not fully understood. However, it has been suggested that N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide has also been shown to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide has also been found to reduce inflammation and pain in animal models of inflammatory diseases. Additionally, N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide in laboratory experiments is its potential therapeutic properties. N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide has been found to exhibit a wide range of effects, making it a versatile tool for studying various biological processes. However, one of the limitations of using N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide. One area of interest is the development of N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide in human clinical trials.
Aplicaciones Científicas De Investigación
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and analgesic effects. N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)15(18)16-13-10-12(19-3)4-5-14(13)17-6-8-20-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWYDVJDACWHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)OC)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methoxy-2-(morpholin-4-yl)phenyl]-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4774797.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4774798.png)
![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl acetate](/img/structure/B4774805.png)


![2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]benzamide](/img/structure/B4774840.png)

![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide](/img/structure/B4774866.png)

![3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4774877.png)

![1'-[(4-chlorophenyl)sulfonyl]-1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4774888.png)
![N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide](/img/structure/B4774893.png)
